1-(3-Azetidinyl)Piperidine Dihydrochloride: A Core Scaffold for Modern Medicinal Chemistry
1-(3-Azetidinyl)Piperidine Dihydrochloride: A Core Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 1-(3-azetidinyl)Piperidine Dihydrochloride, a heterocyclic building block of increasing importance in drug discovery. We move beyond a simple datasheet to offer a practical framework for its synthesis, characterization, and strategic implementation. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile scaffold. We will address the practical challenges associated with this molecule, including the common lack of vendor-supplied analytical data, and provide robust protocols for its validation and use.
Strategic Importance in Drug Discovery
The 1-(3-azetidinyl)piperidine motif combines two of the most successful saturated heterocycles in pharmaceutical science. The piperidine ring is a ubiquitous scaffold found in numerous FDA-approved drugs, valued for its stable, chair-like conformation that allows for precise three-dimensional positioning of substituents.[1][2] The azetidine ring, a strained four-membered heterocycle, has emerged as a "bioisostere" for larger rings or functional groups, often introduced to enhance key drug-like properties.[3]
The strategic value of incorporating an azetidine ring, such as in this compound, lies in its ability to:
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Improve Physicochemical Properties: Azetidines can lower lipophilicity (LogP) and increase aqueous solubility compared to larger cycloalkanes, which is beneficial for optimizing pharmacokinetic profiles.[4]
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Enhance Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions compared to more flexible alkyl chains or larger rings.
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Provide Novel Structural Vectors: The rigid, compact nature of the azetidine ring provides unique exit vectors for substituents, allowing for exploration of previously inaccessible chemical space within a target's binding pocket.
Therefore, 1-(3-azetidinyl)Piperidine Dihydrochloride is not typically a pharmacologically active agent itself but rather a high-value starting material for building more complex drug candidates, particularly in oncology and for central nervous system (CNS) targets.[1][5]
Physicochemical & Structural Properties
Table 1: Core Properties of 1-(3-azetidinyl)Piperidine Dihydrochloride
| Property | Data | Source/Method |
| CAS Number | 178312-57-7 | [6][7] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [6] |
| Molecular Weight | 213.15 g/mol | [7] |
| Appearance | White to off-white crystalline solid/powder. | [6] |
| Solubility | Readily soluble in water; poorly soluble in non-polar organic solvents. | [6] |
| Structure (SMILES) | C1CCN(CC1)C2CNC2.Cl.Cl | |
| InChI Key | IGPSPBNOEVKQBV-UHFFFAOYSA-N | [7] |
| Predicted pKa | pKa₁: ~7.5-8.5 (Azetidine N), pKa₂: ~10.5-11.5 (Piperidine N) | Theoretical Estimation |
| Melting Point | Not consistently reported. Requires experimental determination. | N/A |
Note on pKa: The pKa values are estimated based on parent structures. The piperidine nitrogen is a typical secondary amine with a pKa around 11. The azetidine nitrogen's basicity is reduced due to ring strain and is expected to be lower. The precise values for the dihydrochloride salt would need to be determined experimentally via potentiometric titration.
Synthesis and Purification Workflow
A reliable synthetic route is critical for securing a consistent supply of high-quality starting material. The synthesis of 1-(3-azetidinyl)piperidine dihydrochloride can be logically divided into two main stages: formation of the parent free base and its subsequent conversion to the stable dihydrochloride salt. While a specific published procedure for this exact molecule is scarce, a robust synthesis can be designed based on established methodologies for N-alkylation and azetidine chemistry.
Proposed Synthetic Protocol
This protocol describes a plausible and well-precedented route starting from commercially available materials.
Stage 1: Synthesis of 1-(1-Boc-azetidin-3-yl)piperidine (Free Base Intermediate)
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Reaction Setup: To a solution of piperidine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
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Addition of Azetidine: Add a solution of 1-Boc-3-iodoazetidine or 1-Boc-3-azetidinyl tosylate (1.0 equivalent) dropwise to the stirring mixture at room temperature. Rationale: The Boc-protected azetidine is used to prevent self-alkylation and direct the reaction to the secondary amine of piperidine. A tosylate or iodide is an excellent leaving group for this Sₙ2 reaction.
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Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting azetidine derivative is consumed (typically 12-24 hours).
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Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected product.
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Purification: Purify the crude material by column chromatography on silica gel.
Stage 2: Deprotection and Salt Formation
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Deprotection: Dissolve the purified Boc-protected intermediate from Stage 1 in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.
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Acidification: Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 equivalents) to the solution. Stir at room temperature. Gas evolution (CO₂) may be observed. Rationale: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, exposing the azetidine nitrogen, which is then protonated along with the piperidine nitrogen to form the dihydrochloride salt.
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Isolation: The product, 1-(3-azetidinyl)piperidine dihydrochloride, will typically precipitate from the solution. Stir for 1-2 hours to ensure complete precipitation.
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Final Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether or acetone to remove any non-polar impurities and excess acid. Dry the white solid under vacuum to a constant weight.
Caption: Proposed two-stage synthesis workflow.
Quality Control and Analytical Validation
A critical aspect of using this building block is the frequent lack of comprehensive analytical data from commercial suppliers. Therefore, in-house validation is not just recommended but essential for ensuring the identity, purity, and consistency of the material. This protocol establishes a self-validating system for any researcher.
Experimental Protocols for QC
A. Identity Confirmation via Mass Spectrometry (MS)
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Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or water.
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Method: Use Electrospray Ionization (ESI) in positive mode.
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Expected Results: The analysis should target the mass of the free base (C₈H₁₆N₂).
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[M+H]⁺: Expected m/z = 141.1386.
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[M+2H]²⁺: A doubly charged ion at m/z = 71.0729 may also be observed.
-
Rationale: ESI is a soft ionization technique ideal for polar, non-volatile salts. The observed mass will be that of the free base after in-source deprotonation.
-
B. Structural Confirmation via NMR Spectroscopy
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Sample Prep: Dissolve ~5-10 mg of the dihydrochloride salt in a suitable deuterated solvent, such as D₂O or DMSO-d₆. D₂O is often preferred for its simplicity, though exchangeable N-H protons will not be observed.
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¹H NMR (400 MHz, D₂O) - Predicted Spectrum:
-
δ ~3.2-4.2 ppm: A complex multiplet region corresponding to the protons on the azetidine ring and the piperidine protons adjacent to the nitrogen (α-protons).
-
δ ~1.6-2.0 ppm: A multiplet region for the remaining piperidine protons (β- and γ-protons).
-
Expertise Note: Due to the dihydrochloride nature in D₂O, both nitrogens are protonated and tumbling, leading to potentially broad or complex signals. The spectrum in DMSO-d₆ would show two distinct, broad N-H signals at lower field.
-
-
¹³C NMR (100 MHz, D₂O) - Predicted Spectrum:
-
Expect a total of 6 unique carbon signals due to the molecule's symmetry (the two carbons at the 2 and 6 positions of the piperidine are equivalent, as are the 3 and 5 positions).
-
Signals for carbons adjacent to the positive nitrogen atoms will be shifted downfield.
-
C. Purity Assessment via HPLC This compound lacks a strong UV chromophore, making standard HPLC-UV analysis challenging. A more suitable method is required.
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water with 0.1% TFA (Mobile Phase A) and Acetonitrile with 0.1% TFA (Mobile Phase B). Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amines.
-
Detection:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors ideal for non-chromophoric compounds.
-
Pre-column Derivatization: For labs equipped only with UV detectors, the sample can be derivatized with an agent like Dansyl chloride or 4-toluenesulfonyl chloride to attach a chromophore before injection.[8]
-
-
Method: Run a gradient from 5% to 95% B over 15-20 minutes to assess for any potential impurities. The primary peak should represent >95% of the total integrated area for high-purity material.
Caption: A self-validating QC workflow for incoming material.
Safety and Handling
Proper handling is essential when working with any reactive chemical intermediate.
-
Hazard Classifications: 1-(3-azetidinyl)Piperidine Dihydrochloride is classified with GHS07 (Exclamation mark).[7] It is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The dihydrochloride salt is generally stable but can be hygroscopic.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
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Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. MDPI. [Link]
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4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Semantic Scholar. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
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